3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a pyrrole-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides . The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the pyrrole-2,5-dione structure is formed through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity, while the pyrrole-2,5-dione structure contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONE: Known for its antibacterial properties.
8-NITRO-1,3-BENZOTHIAZIN-4-ONES: Potent antitubercular agents.
Uniqueness
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C22H20N4O3S/c1-29-16-8-6-15(7-9-16)26-20(27)14-18(21(26)28)24-10-12-25(13-11-24)22-23-17-4-2-3-5-19(17)30-22/h2-9,14H,10-13H2,1H3 |
InChI Key |
FYVJHNHGBRJQQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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